molecular formula C17H27NO5S2 B037679 N-4-Isopropylbenzylglucamine dithiocarbamate CAS No. 111811-14-4

N-4-Isopropylbenzylglucamine dithiocarbamate

Cat. No. B037679
M. Wt: 389.5 g/mol
InChI Key: JEQPSYBWBTWNHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-4-Isopropylbenzylglucamine dithiocarbamate (N-4-IBG) is an organic compound that has been widely used in scientific research due to its unique properties. It is a dithiocarbamate derivative that can chelate metal ions, making it useful in various applications such as catalysis, electrochemistry, and spectroscopy.

Mechanism Of Action

The mechanism of action of N-4-Isopropylbenzylglucamine dithiocarbamate involves its ability to chelate metal ions. When N-4-Isopropylbenzylglucamine dithiocarbamate binds to a metal ion, it forms a stable complex that can be used in various applications. The binding of N-4-Isopropylbenzylglucamine dithiocarbamate to metal ions can also affect the biochemical and physiological properties of the metal ion, leading to changes in cellular processes.

Biochemical And Physiological Effects

N-4-Isopropylbenzylglucamine dithiocarbamate has been shown to have a variety of biochemical and physiological effects. It has been studied for its potential as an antioxidant, as it can scavenge free radicals and protect cells from oxidative damage. N-4-Isopropylbenzylglucamine dithiocarbamate has also been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. Additionally, N-4-Isopropylbenzylglucamine dithiocarbamate has been studied for its potential as a metal chelator in the treatment of metal toxicity.

Advantages And Limitations For Lab Experiments

One advantage of using N-4-Isopropylbenzylglucamine dithiocarbamate in lab experiments is its ability to chelate metal ions, making it useful in various applications such as catalysis, electrochemistry, and spectroscopy. Additionally, N-4-Isopropylbenzylglucamine dithiocarbamate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-4-Isopropylbenzylglucamine dithiocarbamate is its potential toxicity, as it can chelate essential metal ions and disrupt cellular processes.

Future Directions

There are several future directions for the study of N-4-Isopropylbenzylglucamine dithiocarbamate. One area of research is the development of new metal complexes using N-4-Isopropylbenzylglucamine dithiocarbamate as a ligand. These complexes can be studied for their catalytic and electrochemical properties. Another area of research is the use of N-4-Isopropylbenzylglucamine dithiocarbamate as a probe in spectroscopic studies to detect metal ions in biological samples. Additionally, the potential use of N-4-Isopropylbenzylglucamine dithiocarbamate as a metal chelator in the treatment of metal toxicity is an area of ongoing research.

Synthesis Methods

The synthesis of N-4-Isopropylbenzylglucamine dithiocarbamate involves the reaction of 4-isopropylbenzylamine with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. The resulting product is then treated with glucamine to obtain N-4-Isopropylbenzylglucamine dithiocarbamate. The process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-4-Isopropylbenzylglucamine dithiocarbamate has been widely used in scientific research due to its ability to chelate metal ions. It has been used as a ligand in the synthesis of metal complexes, which have been studied for their catalytic and electrochemical properties. N-4-Isopropylbenzylglucamine dithiocarbamate has also been used as a probe in spectroscopic studies, where it can be used to detect metal ions in biological samples.

properties

CAS RN

111811-14-4

Product Name

N-4-Isopropylbenzylglucamine dithiocarbamate

Molecular Formula

C17H27NO5S2

Molecular Weight

389.5 g/mol

IUPAC Name

2,3,4,5,6-pentahydroxyhexyl-[(4-propan-2-ylphenyl)methyl]carbamodithioic acid

InChI

InChI=1S/C17H27NO5S2/c1-10(2)12-5-3-11(4-6-12)7-18(17(24)25)8-13(20)15(22)16(23)14(21)9-19/h3-6,10,13-16,19-23H,7-9H2,1-2H3,(H,24,25)

InChI Key

JEQPSYBWBTWNHF-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(CC(C(C(C(CO)O)O)O)O)C(=S)S

synonyms

N-4-isopropylbenzylglucamine dithiocarbamate
N-p-isopropylbenzyl-D-glucamine dithiocarbamate
N-PBGD

Origin of Product

United States

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